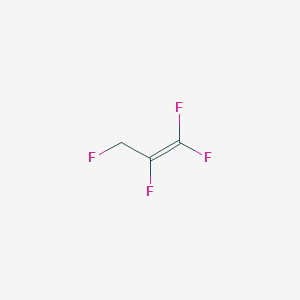
3-(Dibenzylamino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dibenzylamino)phenol: is an organic compound that belongs to the class of phenols, which are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, where a dibenzylamino group is attached to the phenol ring. Phenolic compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dibenzylamino)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a halogenated phenol reacts with dibenzylamine under basic conditions to form the desired product. The reaction typically requires a strong base such as sodium hydroxide (NaOH) and is conducted under reflux conditions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of diazonium salts, which are highly reactive intermediates. The diazonium salt derived from aniline can be treated with dibenzylamine to yield the target compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Dibenzylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The compound can be reduced to form hydroquinones, which have significant biological activities.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenolic ring undergoes substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are frequently employed.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(Dibenzylamino)phenol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound is studied for its potential antioxidant properties. Phenolic compounds are known to scavenge free radicals, which can help in reducing oxidative stress in biological systems .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs. Its antioxidant properties may contribute to its effectiveness in treating diseases related to oxidative stress .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its phenolic structure provides stability and enhances the properties of the final products .
Wirkmechanismus
The mechanism of action of 3-(Dibenzylamino)phenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage. This antioxidant activity is crucial in protecting cells from oxidative stress . Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Phenol (C6H5OH): The parent compound of phenolic compounds, known for its antiseptic properties.
4-Hexylresorcinol: A phenolic compound used as an antiseptic with fewer side effects compared to phenol.
Hydroquinone: A phenolic compound with significant antioxidant properties.
Uniqueness: This unique structure allows for a broader range of chemical reactions and interactions, making it a valuable compound in various fields .
Eigenschaften
CAS-Nummer |
52007-94-0 |
|---|---|
Molekularformel |
C20H19NO |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
3-(dibenzylamino)phenol |
InChI |
InChI=1S/C20H19NO/c22-20-13-7-12-19(14-20)21(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14,22H,15-16H2 |
InChI-Schlüssel |
LVIUSPQSZFTDFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


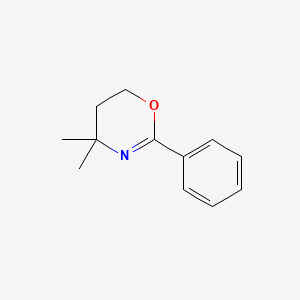
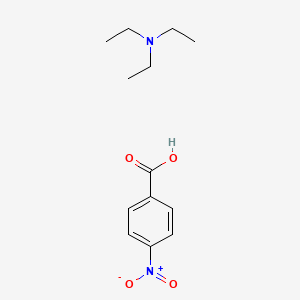
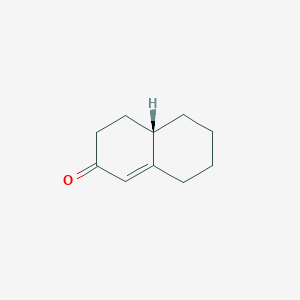
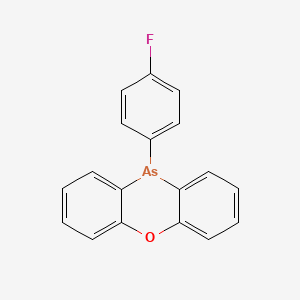

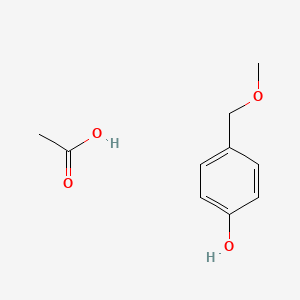

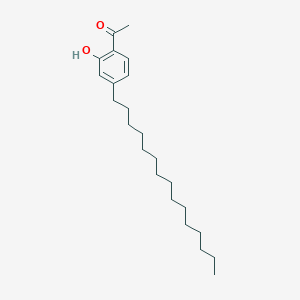

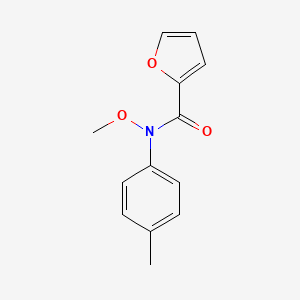
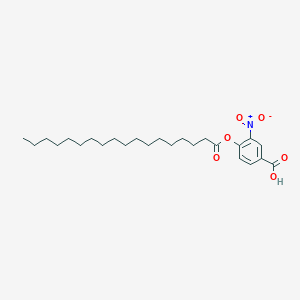
![2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]-](/img/structure/B14659285.png)
![12-Methylbenzo[c]acridin-7(12H)-one](/img/structure/B14659293.png)
